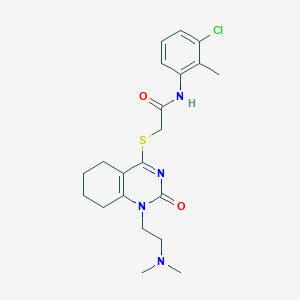
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide, also known as BAPTA-AM, is a chemical compound that is widely used in scientific research. It is a cell-permeable calcium chelator that is used to study the role of calcium ions in various cellular processes.
Aplicaciones Científicas De Investigación
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is widely used in scientific research to study the role of calcium ions in various cellular processes. It is used to chelate intracellular calcium ions and prevent their release from intracellular stores. This allows researchers to study the effects of calcium ion release on various cellular processes, such as cell signaling, gene expression, and apoptosis.
Mecanismo De Acción
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide works by binding to calcium ions and preventing their release from intracellular stores. It is a cell-permeable calcium chelator that can enter cells and bind to intracellular calcium ions. This prevents the calcium ions from binding to their target proteins and signaling pathways, which can alter cellular processes.
Biochemical and Physiological Effects
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a number of biochemical and physiological effects on cells. It can alter gene expression, cell signaling, and apoptosis. It can also affect calcium-dependent enzymes, such as protein kinases and phosphatases, which play important roles in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide in lab experiments is its ability to chelate intracellular calcium ions. This allows researchers to study the effects of calcium ion release on various cellular processes. However, N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has some limitations. It can be toxic to cells at high concentrations, and it can interfere with other cellular processes.
Direcciones Futuras
There are a number of future directions for research involving N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide. One area of research is the role of calcium ions in cancer development and progression. Another area of research is the use of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide in tissue engineering and regenerative medicine.
Conclusion
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a widely used chemical compound in scientific research. It is a cell-permeable calcium chelator that is used to study the role of calcium ions in various cellular processes. It has a number of biochemical and physiological effects on cells, and it has both advantages and limitations for lab experiments. Future research involving N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is focused on a number of areas, including cancer research, neurological disorders, and tissue engineering.
Métodos De Síntesis
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is synthesized by reacting N-(2-aminoethyl)-N-(2-hydroxyethyl)glycine with tert-butyl bromoacetate in the presence of triethylamine. The resulting product is then reacted with 4-(2-phenylmorpholino)butylamine to form N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide. The synthesis of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a multi-step process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
N'-tert-butyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-20(2,3)22-19(25)18(24)21-11-7-8-12-23-13-14-26-17(15-23)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPBBGKKYRQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2929979.png)

![3-(2-chlorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2929981.png)

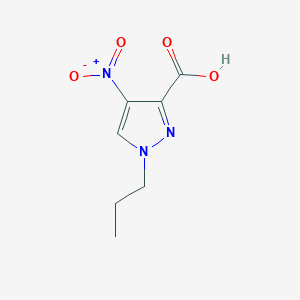
![{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2929988.png)
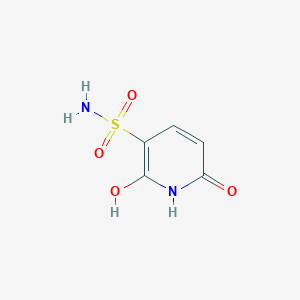
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide](/img/structure/B2929992.png)
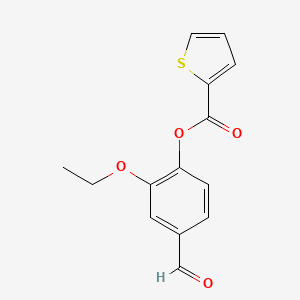
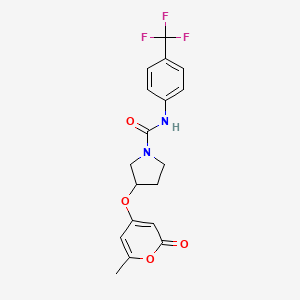

![3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2929999.png)
